5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Overview
Description
5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves the following steps:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the But-1-yn-1-yl Group: This step often involves Sonogashira coupling, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst.
Attachment of the Tetrahydro-2H-pyran-2-yl Group: This can be done through etherification reactions using tetrahydropyranyl protecting groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs, such as alkanes from alkynes.
Substitution: Various substitution reactions can occur, particularly on the indazole ring, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be used.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to other bioactive indazole derivatives.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, indazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: The parent compound of the indazole family.
5-Phenyl-1H-indazole: A similar compound with a phenyl group instead of the but-1-yn-1-yl group.
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole: A compound with only the tetrahydro-2H-pyran-2-yl group attached.
Uniqueness
5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is unique due to the presence of both the but-1-yn-1-yl and tetrahydro-2H-pyran-2-yl groups, which may confer distinct chemical and biological properties compared to other indazole derivatives.
Properties
IUPAC Name |
5-but-1-ynyl-1-(oxan-2-yl)indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-2-3-6-13-8-9-15-14(11-13)12-17-18(15)16-7-4-5-10-19-16/h8-9,11-12,16H,2,4-5,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYLJVQBPJVUKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC1=CC2=C(C=C1)N(N=C2)C3CCCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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